molecular formula C10H11NO3 B14811257 4-Cyclopropoxy-3-methylpicolinic acid

4-Cyclopropoxy-3-methylpicolinic acid

Cat. No.: B14811257
M. Wt: 193.20 g/mol
InChI Key: FVWPFUJVWMUTFA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-methylpicolinic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is a derivative of picolinic acid, which is known for its role as a ligand in coordination chemistry and its biological significance as a natural chelator of essential trace elements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-methylpicolinic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the use of cyclopropyl bromide and 3-methylpicolinic acid under basic conditions to form the cyclopropoxy derivative . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-methylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted picolinic acid derivatives.

Scientific Research Applications

4-Cyclopropoxy-3-methylpicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-methylpicolinic acid involves its ability to chelate metal ions. The compound can form stable complexes with metal ions such as zinc, copper, and iron, which can influence various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, where the chelation can modulate their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-methylpicolinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in coordination chemistry and potential therapeutic uses.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-cyclopropyloxy-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-6-8(14-7-2-3-7)4-5-11-9(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13)

InChI Key

FVWPFUJVWMUTFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)OC2CC2

Origin of Product

United States

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